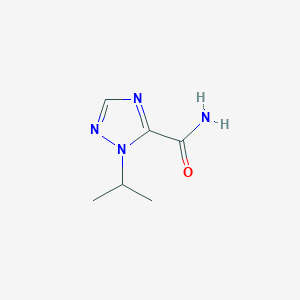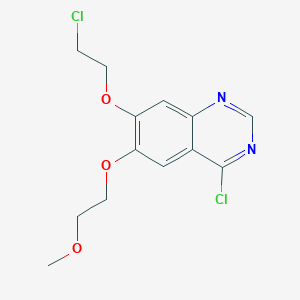
4-氯-7-(2-氯乙氧基)-6-(2-甲氧基乙氧基)喹唑啉
描述
Synthesis Analysis
The synthesis of quinazoline derivatives, including structures similar to 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline, typically involves multi-step chemical reactions starting from simple precursors. These processes can involve cyclization, etherification, and substitution reactions. For example, a related compound, ZD1839, was synthesized through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, showcasing a method that could be adapted for the synthesis of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline with appropriate modifications to the starting materials and reaction conditions (Gong Ping, 2005).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These analytical techniques provide detailed information about the molecular framework, functional groups, and molecular weight. The structure is further confirmed by elemental analysis and sometimes X-ray crystallography for precise molecular geometry determination. Studies on similar compounds have utilized these methods for structure characterization, providing a basis for analyzing 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline (Heping Yan, D. Huang, Ju Cheng Zhang, 2013).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and cyclization reactions. These reactions are influenced by the presence of substituents on the quinazoline ring, which can alter the reactivity and stability of the molecule. The specific chemical behavior of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline would depend on its functional groups, with chloro and methoxy groups potentially participating in or influencing these reactions.
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as melting point, boiling point, solubility, and crystal structure, are crucial for their handling and application in various fields. These properties are determined by the compound's molecular structure and intermolecular forces. Although specific data on 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline are not provided, related compounds exhibit distinct physical properties that can be analyzed through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Qing-mei Wu et al., 2022).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives are significantly influenced by their molecular structure. These properties include acidity/basicity, reactivity towards other chemical species, and stability under various conditions. Studies on similar quinazoline compounds can provide insights into the chemical behavior of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline, including its potential interactions with other molecules and stability in different environments (M. Costa et al., 2004).
科学研究应用
在药物化学中的意义
喹唑啉衍生物是药物化学中一类重要的化合物,因为它们具有广泛的生物活性。它们构成了一类重要的稠合杂环,存在于 200 多种天然生物碱中。它们的结构多功能性允许引入各种生物活性部分,使其成为开发新药剂的有前途的途径。这些化合物对金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌等病原体表现出显着的抗菌活性,突出了它们在对抗抗生素耐药性方面的潜力 (Tiwary 等人,2016).
在光电领域的应用
喹唑啉衍生物在光电领域也很重要,将它们掺入 π 扩展共轭体系对于创造新型光电材料非常有价值。由于其发光特性,这些化合物已被用于开发电子器件、发光元件、光电转换元件和图像传感器。它们的应用扩展到有机发光二极管 (OLED)、非线性光学材料和比色 pH 传感器,展示了喹唑啉衍生物在先进技术应用中的广泛实用性 (Lipunova 等人,2018).
抗癌潜力
喹唑啉衍生物的抗癌潜力是一个重要的研究领域。这些化合物已被研究其抑制各种癌症途径的能力,包括涉及表皮生长因子受体 (EGFR) 和其他激酶抑制剂的途径。喹唑啉衍生物的结构多样性允许靶向参与癌症进展的多种蛋白质。一些衍生物通过调节特定基因和蛋白质的表达,在抑制结直肠癌细胞生长方面显示出有希望的结果,突出了它们在癌症治疗中的潜力 (Moorthy 等人,2023).
属性
IUPAC Name |
4-chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-11-6-9-10(16-8-17-13(9)15)7-12(11)19-3-2-14/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGVHQGBDDTDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596535 | |
| Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |
CAS RN |
183322-20-5 | |
| Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



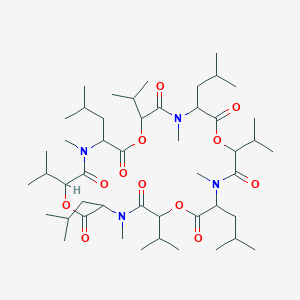
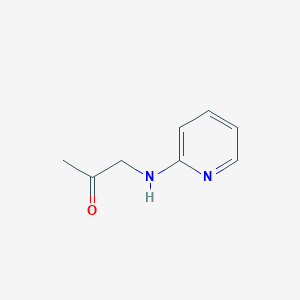
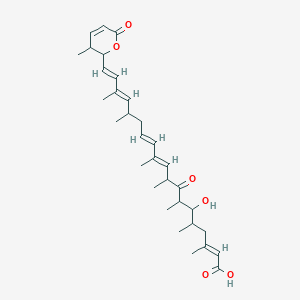
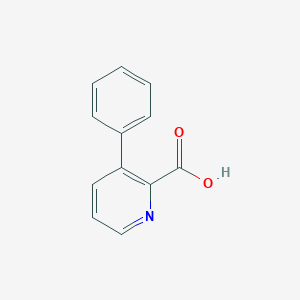
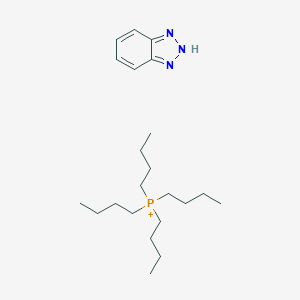
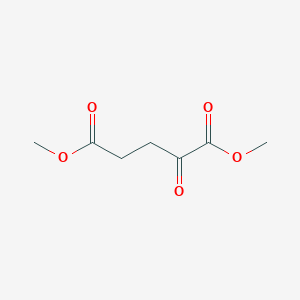
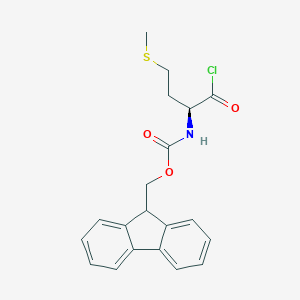
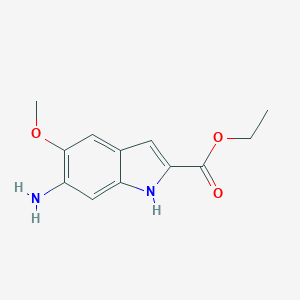
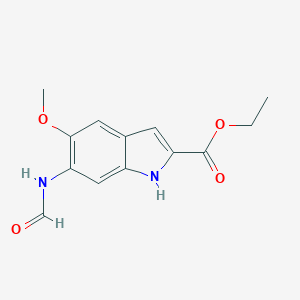
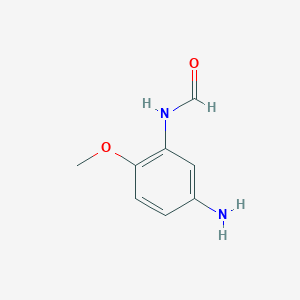
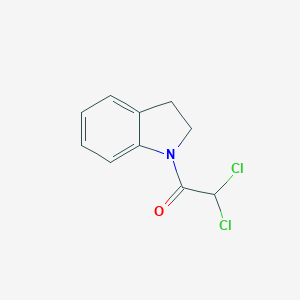
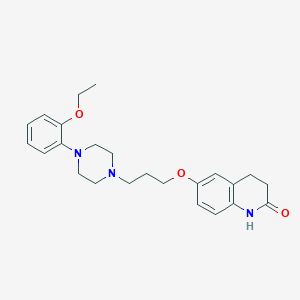
![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)
